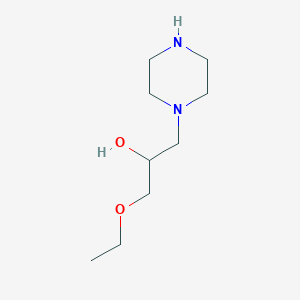

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-ethoxy-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-2-13-8-9(12)7-11-5-3-10-4-6-11/h9-10,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRHIKHPLLIOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CN1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number 54469-46-4 physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of 1-ethoxy-3-(piperazin-1-yl)propan-2-ol (CAS Number: 54469-46-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of the organic compound this compound, identified by the CAS number 54469-46-4. Due to the limited specific experimental data for this compound in publicly accessible literature, this document also outlines standardized experimental protocols for determining key physicochemical parameters.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values are compiled from available chemical databases and supplier information.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 54469-46-4 |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol |

| Boiling Point | 303.3 ± 37.0 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Vapor Pressure | 0.0 ± 1.4 mmHg at 25°C |

Table 2: Chemical Identifiers

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H20N2O2/c1-2-13-8-9(12)7-11-5-3-10-4-6-11/h9-10,12H,2-8H2,1H3 |

| InChIKey | FKRHIKHPLLIOLR-UHFFFAOYSA-N |

| SMILES | CCOCC(CN1CCNCC1)O |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties listed above are crucial for data verification and further research. The following are standard protocols that are generally applicable for organic liquids like this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and evenly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When a continuous stream of bubbles emerges from the capillary tube, the heating is stopped.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

A clean and dry pycnometer is weighed empty on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed again.

-

The density of the sample liquid is calculated using the masses of the empty pycnometer, the pycnometer with the sample, and the pycnometer with the reference liquid, along with the known density of the reference liquid.

Determination of Vapor Pressure (Static Method)

Objective: To measure the pressure exerted by the vapor of the liquid in thermodynamic equilibrium with its condensed phase at a given temperature.

Apparatus:

-

Airtight flask connected to a pressure sensor (manometer)

-

Temperature probe

-

Constant temperature bath

-

Vacuum pump

Procedure:

-

A small amount of the liquid is placed in the flask.

-

The flask is submerged in a constant temperature bath.

-

The air in the flask is removed using a vacuum pump to ensure the measured pressure is solely due to the vapor of the substance.

-

The system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.

-

The pressure inside the flask, which is the vapor pressure of the liquid at that temperature, is recorded from the pressure sensor.

-

This process is repeated at various temperatures to obtain a vapor pressure curve.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Physicochemical Analysis.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in peer-reviewed scientific literature regarding the biological activity and associated signaling pathways for this compound. The piperazine moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological effects including antihistaminic, anti-inflammatory, and anticancer properties. However, without specific experimental data for the title compound, any discussion of its biological role would be speculative. Further research, including in vitro and in vivo assays, would be necessary to elucidate its pharmacological profile.

As no specific signaling pathways have been identified for this compound, a diagrammatic representation cannot be provided at this time. Should such information become available, it would be a valuable addition to the understanding of this molecule's function.

In Silico Modeling of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol Receptor Binding: A Technical Guide

This in-depth technical guide provides a comprehensive framework for the in silico modeling of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol, a novel compound with potential therapeutic applications. The guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. It outlines a systematic approach, from initial target identification to detailed molecular interaction analysis, to elucidate the compound's receptor binding profile and mechanism of action.

Introduction

This compound is a piperazine derivative with a chemical structure that suggests potential interactions with various central nervous system (CNS) receptors. The piperazine moiety is a common scaffold in many CNS-active drugs, known to interact with a range of targets including dopamine, serotonin, and sigma receptors. Understanding the specific receptor binding profile of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications.

This guide will detail the methodologies for a comprehensive in silico analysis, complemented by in vitro validation, to predict and confirm the receptor binding affinities and functional activity of this compound. The workflow will encompass homology modeling, molecular docking, and molecular dynamics simulations, followed by radioligand binding assays and functional assays.

Predicted Receptor Targets and Rationale

Based on the structural similarity of this compound to known CNS-active piperazine derivatives, the following receptors are proposed as primary targets for investigation:

-

Dopamine D2 and D3 Receptors: Many arylpiperazine derivatives exhibit high affinity for D2 and D3 receptors, playing a role in neuropsychiatric disorders.[1][2][3][4]

-

Sigma 1 Receptor (S1R): The piperazine scaffold is a key pharmacophore for S1R ligands, which are implicated in neurodegenerative diseases and psychiatric conditions.[5][6]

-

Acetylcholinesterase (AChE): Some piperazine-containing compounds have shown inhibitory activity against AChE, a key target in Alzheimer's disease.[7][8]

-

C-C Chemokine Receptor Type 1 (CCR1): Certain phenylpiperazine derivatives have been identified as CCR1 antagonists, relevant for inflammatory conditions.[9]

Methodologies and Experimental Protocols

A multi-faceted approach combining computational and experimental techniques is essential for a thorough investigation of the compound's receptor binding characteristics.

In Silico Modeling Workflow

The in silico analysis will proceed through a series of steps to predict the binding affinity and mode of interaction of this compound with the selected target receptors.

Caption: In Silico Modeling Workflow for Receptor Binding Analysis.

3.1.1. Ligand Preparation:

The 3D structure of this compound will be generated using molecular modeling software such as ChemDraw or Avogadro. The structure will be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Ionization states at physiological pH (7.4) will be determined and appropriate protonation states will be assigned.

3.1.2. Receptor Structure Preparation:

High-resolution crystal structures of the target receptors (D2R, D3R, S1R, AChE, CCR1) will be obtained from the Protein Data Bank (PDB). In the absence of a crystal structure, a homology model will be built using a suitable template with high sequence identity.[9] The receptor structures will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

3.1.3. Molecular Docking:

Molecular docking studies will be performed to predict the binding pose and affinity of the compound within the active site of each receptor. A docking program such as AutoDock Vina or Glide will be used. The docking grid will be centered on the known binding site of a co-crystallized ligand or a predicted active site. The top-scoring poses will be visually inspected and selected for further analysis based on their interactions with key amino acid residues.

3.1.4. Molecular Dynamics (MD) Simulations:

To assess the stability of the ligand-receptor complex and refine the binding poses, all-atom MD simulations will be conducted using software like GROMACS or AMBER. The system will be solvated in a water box with appropriate counter-ions to neutralize the charge. The simulation will be run for a sufficient duration (e.g., 100 ns) to allow the complex to reach equilibrium. The trajectory will be analyzed to evaluate the root-mean-square deviation (RMSD) of the ligand and protein, and to identify key intermolecular interactions.[5][6]

3.1.5. Binding Free Energy Calculations:

The binding free energy of the ligand-receptor complex will be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations will provide a quantitative estimate of the binding affinity.

In Vitro Experimental Validation

The in silico predictions will be validated through a series of in vitro experiments to determine the actual binding affinities and functional activities of the compound.

Caption: In Vitro Experimental Validation Workflow.

3.2.1. Radioligand Binding Assays:

Competitive radioligand binding assays will be performed to determine the binding affinity (Ki) of this compound for the target receptors. Membranes from cells expressing the recombinant human receptors will be incubated with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) and increasing concentrations of the test compound. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2][4]

3.2.2. Functional Assays:

Functional assays will be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors. The choice of assay will depend on the signaling pathway of the receptor. For G-protein coupled receptors (GPCRs) like dopamine and chemokine receptors, assays measuring changes in intracellular second messengers such as cyclic AMP (cAMP) or calcium flux will be employed. For enzyme targets like AChE, an enzymatic activity assay (e.g., Ellman's assay) will be used.

Data Presentation and Analysis

All quantitative data from both in silico and in vitro experiments will be summarized in clear and concise tables to facilitate comparison and interpretation.

Predicted Binding Affinities (In Silico)

| Receptor Target | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues |

| Dopamine D2 | |||

| Dopamine D3 | |||

| Sigma 1 (S1R) | |||

| AChE | |||

| CCR1 |

In Vitro Binding Affinities and Functional Activity

| Receptor Target | Radioligand | Ki (nM) | Functional Assay | EC50/IC50 (nM) | Activity |

| Dopamine D2 | [³H]spiperone | cAMP Assay | |||

| Dopamine D3 | [³H]spiperone | cAMP Assay | |||

| Sigma 1 (S1R) | --INVALID-LINK---pentazocine | Calcium Flux | |||

| AChE | Ellman's Assay | ||||

| CCR1 | [¹²⁵I]MIP-1α | Chemotaxis Assay |

Signaling Pathway Visualization

Understanding the potential downstream effects of receptor binding is crucial. The following diagram illustrates a hypothetical signaling pathway for a G-protein coupled receptor (GPCR) that may be modulated by this compound.

Caption: Hypothetical GPCR Signaling Cascade.

Conclusion

This technical guide provides a robust framework for the comprehensive in silico and in vitro characterization of this compound. By systematically applying these methodologies, researchers can elucidate the compound's receptor binding profile, understand its mechanism of action, and identify its potential as a novel therapeutic agent. The integration of computational modeling with experimental validation is paramount for accelerating the drug discovery and development process.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties—such as high polarity, structural rigidity, and potential for hydrogen bond formation—often confer favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability.[4][5] This versatile scaffold is present in numerous FDA-approved drugs and serves as a privileged structure for the development of new therapeutic agents targeting a wide array of diseases.[2][6] This guide explores the diverse biological activities of novel piperazine derivatives, focusing on their anticancer, antimicrobial, and antipsychotic potential, and provides detailed methodologies for their evaluation.

Anticancer Activity of Piperazine Derivatives

Arylpiperazines, in particular, have gained significant attention in cancer research due to their ability to induce cytotoxic effects in tumor cells through various mechanisms.[7] These compounds can interact with multiple molecular targets implicated in cancer, including signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[7][8]

Mechanisms of Action: Novel piperazine derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle, often at the G2/M phase.[7] Several compounds act as inhibitors of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently over-activated in many human cancers and plays a key role in cell survival and proliferation.[9][10][11][12] The PI3K/Akt/mTOR pathway is a central regulator in many cancers, and its inhibition can lead to apoptosis (programmed cell death).[9][10][13] Some derivatives have been found to induce caspase-dependent apoptosis by targeting multiple pathways simultaneously, including PI3K/Akt, Src family kinases, and BCR-ABL.[12][14]

Quantitative Data Summary: The anticancer efficacy of novel piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Thiazolinylphenyl-piperazines | LNCaP (Prostate) | 3.67 | [7] |

| Piperazine-1,2,3-triazoles | Multiple | 5.22 - 5.34 | [15] |

| Arylformyl piperazinyls | MDA-MB-231 (Breast) | 5.55 | [16] |

| Vindoline-piperazine Conjugates | MDA-MB-468 (Breast) | 1.00 | [17][18] |

| Vindoline-piperazine Conjugates | HOP-92 (Lung) | 1.35 | [17][18] |

| Benzamide Derivatives (C-4) | HCT-116 (Colon) | 11.33 | [19] |

| Ethanone Derivatives (C-14) | MIAPaCa-2 (Pancreatic) | <1.0 | [19] |

Antimicrobial Activity of Piperazine Derivatives

With the rise of antimicrobial resistance (AMR), there is an urgent need for new therapeutic agents.[1][20] Piperazine has been identified as a valuable scaffold for developing novel antibacterial and antifungal compounds.[1][20][21]

Structure-Activity Relationship (SAR): The antimicrobial potency of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring.[20]

-

Enhancing Activity: Incorporation of electron-withdrawing groups such as chloro (Cl), bromo (Br), or nitro (NO2) has been shown to enhance antibacterial activity.[21]

-

Reducing Activity: Conversely, electron-donating groups or certain heterocyclic substitutions (e.g., pyridine, furan) can decrease potency.[21]

Quantitative Data Summary: The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Iminophosphorane Derivatives | Candida albicans | 2.22 | [1] |

| Piperazine Derivatives | Mycobacterium tuberculosis | 10.0 | [1] |

| Piperazine-1,2,3-triazoles | Various Pathogens | Notable Activity | [15] |

Antipsychotic Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of antipsychotic drugs, primarily for treating schizophrenia.[22][23][24] They typically act as ligands for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, which are key targets in managing psychosis.[22][23][25]

Mechanism of Action: Atypical antipsychotics often exhibit a multi-receptor binding profile. Novel piperazine derivatives are designed to have high affinity for D2, 5-HT1A, and 5-HT2A receptors while minimizing off-target effects at receptors like 5-HT2C, H1, and α1, which are associated with side effects such as weight gain and sedation.[25] Structure-activity relationship studies focus on modifying substituents to optimize this receptor affinity profile.[22][25]

Quantitative Data Summary: The potency of antipsychotic candidates is measured by their binding affinity (Ki) to target receptors. Lower Ki values indicate higher affinity.

| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |

| Compound 3w | 1.25 | 0.98 | 2.13 | [25] |

| Risperidone (Standard) | 3.2 | 4.1 | 0.2 | [25] |

| Aripiprazole (Standard) | 0.8 | 1.2 | 3.5 | [25] |

Experimental Protocols & Methodologies

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[26] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[26]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO2 atmosphere.[27]

-

Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.[28] Include a solvent control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line and compound activity.[27][29]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[28]

-

Formazan Formation: Incubate the plates for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[28][29]

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[28][29]

-

Absorbance Reading: Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 550-590 nm.[29]

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[30]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[31]

-

Compound Dilution: Perform a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[30]

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[30]

Visualizations: Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel piperazine derivatives.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ijbpas.com [ijbpas.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 8. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]

- 24. The Recent Development of Piperazine and Piperidine Derivatives a...: Ingenta Connect [ingentaconnect.com]

- 25. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. texaschildrens.org [texaschildrens.org]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. integra-biosciences.com [integra-biosciences.com]

- 31. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol IUPAC name and chemical structure

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-ethoxy-3-(piperazin-1-yl)propan-2-ol, a substituted piperazine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

The nomenclature and structural representation of the molecule are fundamental to its study.

IUPAC Name: 1-ethoxy-3-(1-piperazinyl)-2-propanol

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₂₀N₂O₂ | Calculated from the chemical structure. |

| Molecular Weight | 188.27 g/mol | |

| Physical State | Likely a viscous oil or a low-melting solid | Based on similar short-chain amino alcohols. |

| Boiling Point | > 250 °C | Estimated based on related structures. High due to hydrogen bonding. |

| Melting Point | Not available | --- |

| pKa | 8.5 - 9.5 | Estimated for the piperazine nitrogens, based on similar piperazine structures.[1] |

| LogP (octanol/water) | -0.5 to 0.5 | Estimated, suggesting good water solubility. |

| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of hydroxyl and amino groups enhances polarity. |

Experimental Protocols

General Synthesis of 1-Alkoxy-3-(piperazin-1-yl)propan-2-ols

A general and efficient method for the synthesis of 1-alkoxy-3-(piperazin-1-yl)propan-2-ol derivatives involves a two-step process. The following protocol is a generalized procedure based on the synthesis of analogous compounds.[2]

Step 1: Epoxidation of Allyl Ether

An appropriate allyl ether is first oxidized to form the corresponding epoxide.

-

Materials: Allyl ethyl ether, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), sodium bicarbonate solution.

-

Procedure:

-

Dissolve allyl ethyl ether in DCM in a round-bottom flask, and cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess peroxyacid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-((ethoxymethyl)oxirane).

-

Step 2: Ring-Opening of the Epoxide with Piperazine

The synthesized epoxide is then subjected to a nucleophilic ring-opening reaction with piperazine.

-

Materials: 2-((ethoxymethyl)oxirane), piperazine, ethanol.

-

Procedure:

-

Dissolve 2-((ethoxymethyl)oxirane) in ethanol in a round-bottom flask.

-

Add a molar excess of piperazine to the solution.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

-

Caption: Synthetic workflow for this compound.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. Predicted ¹H NMR chemical shifts would show signals for the ethoxy group (a triplet and a quartet), the propanol backbone protons, and the piperazine ring protons.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Common fragmentation would involve the cleavage of the C-C bonds of the propanol backbone and the piperazine ring.

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the secondary amine in the piperazine ring (~3200 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and the C-O stretch of the ether (~1100 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) would be appropriate.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the piperazinyl propanol scaffold is present in a number of biologically active molecules.

Antifungal Activity

Several piperazine propanol derivatives have demonstrated potent antifungal activity.[3] One such derivative, GSI578, was identified as an inhibitor of 1,3-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[3] This suggests that this compound could potentially exhibit antifungal properties by a similar mechanism.

Caption: Postulated antifungal mechanism of action.

Adrenergic Receptor Modulation

The propanolamine scaffold is a well-known pharmacophore in many β-adrenergic receptor antagonists (beta-blockers). The general structure of a beta-blocker often includes an aryloxypropanolamine moiety. While this compound lacks the aromatic ring directly attached to the oxygen of the propanolamine, the piperazine ring itself is a common feature in many centrally acting drugs. It is plausible that this compound could exhibit some affinity for adrenergic receptors.

The binding of a ligand to a β-adrenergic receptor can initiate a G-protein-coupled signaling cascade.

Caption: Potential involvement in β-adrenergic signaling.

Conclusion

This compound is a molecule of interest due to its structural similarity to known bioactive compounds. While experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a framework for its synthesis, characterization, and potential areas of pharmacological investigation. Further research is warranted to fully elucidate the properties and therapeutic potential of this compound. The provided protocols and predicted data serve as a valuable starting point for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for using 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the in vitro evaluation of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol, a novel piperazine derivative. Piperazine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and neurological effects.[1][2][3][4] This document outlines a representative workflow for assessing the cytotoxic potential of this compound against human cancer cell lines, a common primary screening approach for novel chemical entities. The protocols herein are intended to serve as a foundational methodology for researchers investigating the therapeutic potential of this and structurally related compounds.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 54469-46-4 | Sigma-Aldrich |

| Molecular Weight | 188.27 g/mol | Sigma-Aldrich |

| Molecular Formula | C9H20N2O2 | PubChem |

Representative Experimental Protocol: In Vitro Cytotoxicity Assessment

This protocol describes the determination of the cytotoxic effects of this compound on the A549 human lung carcinoma cell line, a frequently used model in cancer research.[5]

2.1. Materials and Reagents

-

This compound (powder, >95% purity)

-

A549 human lung carcinoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

2.2. Experimental Workflow

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

2.3. Step-by-Step Methodology

-

Cell Culture: A549 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation: A 100 mM stock solution of this compound is prepared in DMSO. Serial dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should not exceed 0.1%.

-

Cell Treatment: The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compound. A vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Assay: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

2.4. Data Analysis

Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Quantitative Data

The following table represents hypothetical IC50 values for this compound against various human cancer cell lines, based on the potential activities of similar piperazine derivatives.[5]

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 25.5 |

| HCT-116 | Colon Carcinoma | 15.8 |

| MIA PaCa-2 | Pancreatic Cancer | 32.1 |

| PC-3 | Prostate Cancer | 45.2 |

Potential Mechanism of Action and Signaling Pathway

Based on studies of structurally related compounds that induce apoptosis in cancer cells, a potential mechanism of action for this compound could involve the p53-mediated apoptotic pathway.[6] Further investigation would be required to confirm the specific molecular targets.

Caption: A potential p53-mediated apoptotic signaling pathway for this compound.

Conclusion

The provided protocols and data serve as a foundational guide for the in vitro investigation of this compound. The modular nature of these protocols allows for adaptation to screen for other biological activities, such as antimicrobial or receptor binding assays, reflecting the diverse therapeutic potential of piperazine derivatives.[1][7] Rigorous experimental design and data analysis are crucial for elucidating the pharmacological profile of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a novel small molecule, 1-ethoxy-3-(3,4-methylenedioxyphenyl)-2-propanol, that induces apoptosis in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol as a Potential Triple Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol and its derivatives as potential triple reuptake inhibitors (TRIs). The protocols outlined below are foundational for the in vitro and in vivo assessment of compounds targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Introduction

Triple reuptake inhibitors (TRIs) represent a promising class of antidepressants designed to simultaneously block the reuptake of serotonin, norepinephrine, and dopamine. This multimodal mechanism of action has the potential to offer a broader spectrum of efficacy and a faster onset of action compared to traditional monoamine reuptake inhibitors. Recent research has identified a series of 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives as novel TRIs. While specific quantitative data for this compound is not publicly available, a notable derivative, compound 19 , from a study on 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives, has shown potent inhibitory activity against all three monoamine transporters[1][2]. These notes provide the essential protocols to characterize such compounds.

Data Presentation

The following tables are structured to present the quantitative data from key in vitro assays for any novel this compound derivative.

Table 1: In Vitro Monoamine Transporter Binding Affinities

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |

| This compound | Data not available | Data not available | Data not available |

| Reference TRI | |||

| Vehicle |

Table 2: In Vitro Monoamine Transporter Uptake Inhibition

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |

| This compound | Data not available | Data not available | Data not available |

| Reference TRI | |||

| Vehicle |

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Kᵢ) of the test compound for SERT, NET, and DAT.

-

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)

-

Non-labeled selective inhibitors for non-specific binding determination (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation fluid

-

96-well plates

-

Filter mats

-

Scintillation counter

-

-

Procedure:

-

Prepare cell membranes from the transfected HEK293 cells.

-

In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

-

For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of a selective inhibitor.

-

Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through filter mats to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Add scintillation fluid to the dried filters and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

2. Monoamine Transporter Uptake Assay

This protocol measures the functional inhibition (IC₅₀) of monoamine uptake by the test compound.

-

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

Radiolabeled substrates: [³H]5-HT (serotonin), [³H]NE (norepinephrine), [³H]DA (dopamine)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation fluid

-

96-well plates

-

Scintillation counter

-

-

Procedure:

-

Plate the transfected HEK293 cells in 96-well plates and allow them to adhere.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound (this compound) or vehicle.

-

Initiate the uptake by adding the respective radiolabeled substrate.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC₅₀ value by analyzing the concentration-response curve.

-

In Vivo Assays

1. Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant-like activity.

-

Materials:

-

Male mice (e.g., C57BL/6)

-

Glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

-

Video recording system

-

Test compound (this compound) and vehicle

-

-

Procedure:

-

Administer the test compound or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).

-

Individually place each mouse into the cylinder of water for a 6-minute session.

-

Record the entire session for later analysis.

-

A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only minimal movements to keep its head above water.

-

A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like effects.

-

2. Tail Suspension Test (TST) in Mice

The TST is another common behavioral despair model to assess antidepressant efficacy.

-

Materials:

-

Male mice

-

A horizontal bar or rod placed at a height from which the mice cannot escape

-

Adhesive tape

-

Video recording system

-

Test compound and vehicle

-

-

Procedure:

-

Administer the test compound or vehicle to the mice prior to the test.

-

Suspend each mouse individually from the horizontal bar by taping its tail.

-

Record the 6-minute session.

-

Score the duration of immobility during the session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

A decrease in the duration of immobility is indicative of an antidepressant-like effect.

-

Visualizations

Signaling Pathways

The inhibition of monoamine reuptake by this compound leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing their signaling.

Caption: Serotonin (SERT) Transporter Inhibition Pathway.

Caption: Norepinephrine (NET) Transporter Inhibition Pathway.

Caption: Dopamine (DAT) Transporter Inhibition Pathway.

Experimental Workflows

Caption: In Vitro Assay Workflow.

Caption: In Vivo Behavioral Assay Workflow.

References

Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples

Abstract

This document outlines a detailed protocol for the quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological matrices, such as human plasma and urine. Due to the absence of specific, published analytical methods for this analyte, this application note proposes a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is adapted from established protocols for structurally similar compounds, particularly piperazine derivatives like ranolazine, and is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. This note includes a hypothetical workflow, sample preparation protocols, instrument parameters, and example validation data.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details a proposed LC-MS/MS method, which is the industry standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.

Proposed Analytical Method: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the determination of this compound in biological samples. The method involves sample preparation using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

Instrumentation and Reagents

-

LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Reagents: Acetonitrile (ACN), methanol (MeOH), formic acid, ammonium acetate, and ultrapure water (all LC-MS grade). A suitable internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound, should be used.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.

-

To 100 µL of the biological sample (plasma or urine) in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte and internal standard. Hypothetical transitions are provided below.

-

This compound: m/z 203.2 → 114.1 (Quantifier), m/z 203.2 → 70.1 (Qualifier)

-

Internal Standard (e.g., Deuterated Analyte): m/z 208.2 → 119.1

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Method Validation (Hypothetical Data)

The proposed method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present example data that would be expected from a successful validation.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| LLOQ | 1 | < 15 | < 15 | ± 20 |

| Low | 3 | < 10 | < 10 | ± 15 |

| Mid | 100 | < 10 | < 10 | ± 15 |

| High | 800 | < 10 | < 10 | ± 15 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 115 | 85 - 115 |

| High | 800 | 85 - 115 | 85 - 115 |

Table 4: Stability

| Stability Condition | Duration | Result |

| Freeze-Thaw | 3 cycles | Stable |

| Short-Term (Bench-top) | 24 hours | Stable |

| Long-Term | 30 days at -80°C | Stable |

| Post-Preparative | 48 hours in autosampler | Stable |

Visualizations

Caption: Experimental Workflow for Sample Analysis.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in biological samples using LC-MS/MS. The detailed protocols for sample preparation and instrument parameters, along with the example validation data, offer a solid starting point for method development and implementation in a research or regulated bioanalytical laboratory. The inherent selectivity and sensitivity of this method make it well-suited for supporting pharmacokinetic and other studies requiring accurate determination of this compound.

Troubleshooting & Optimization

Improving the reaction yield of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves a nucleophilic substitution reaction where piperazine is reacted with an epoxy precursor, such as ethyl glycidyl ether, or a related 3-carbon electrophile. A common pathway is the ring-opening of an epoxide by the secondary amine of piperazine.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several parameters critically affect the reaction yield, including reaction temperature, molar ratio of reactants, choice of solvent, and the presence of a suitable base. Careful control of these factors is essential for maximizing the yield and minimizing byproduct formation.

Q3: What are the common side reactions that can occur during the synthesis?

A3: Common side reactions include the formation of di-substituted piperazine derivatives, polymerization of the epoxide, and reactions with the solvent or impurities. For instance, if using an epihalohydrin precursor, hydrolysis can lead to diol impurities.[1] With sterically hindered amines, the reaction with epichlorohydrin can be complex, leading to various byproducts such as diamino dioxanes and amino alcohol ethers.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).[3] These methods help in determining the consumption of starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Incorrect reaction temperature: Temperatures that are too low can lead to very slow reaction rates. | Optimize the reaction temperature. For reactions involving epichlorohydrin and amines, a temperature range of 25-40°C is often advantageous to balance reaction rate and minimize side reactions.[1] |

| Improper molar ratio of reactants: An incorrect stoichiometric ratio can lead to incomplete conversion or the formation of undesired byproducts. | Systematically vary the molar ratio of the amine to the electrophile. For reactions with primary alkyl amines and epichlorohydrin, a molar ratio of epichlorohydrin to amine between 1.25:1 and 2:1 has been suggested to be effective.[4] | |

| Inappropriate solvent or base: The choice of solvent and base can significantly impact the reaction kinetics and pathway. | Screen different solvent and base combinations. For similar syntheses, changing the solvent from acetonitrile (ACN) to tetrahydrofuran (THF) and using bases like pyridine, K2CO3, or NaH has been shown to improve yields.[3] | |

| Formation of Multiple Products (Byproducts) | High reaction temperature: Elevated temperatures can promote side reactions, such as polymerization or the formation of di-substituted products. | Maintain a controlled and moderate reaction temperature. Temperatures should generally be kept below 60-70°C.[5] |

| Presence of moisture: Water can react with electrophilic precursors like epichlorohydrin, leading to diol impurities.[1][4] | Ensure all reactants and solvents are dry. Use anhydrous solvents and handle hygroscopic materials in a controlled atmosphere if necessary. | |

| Incorrect reactant addition order or rate: Rapid addition of one reactant to another can create localized high concentrations, favoring side reactions. | Add the electrophile (e.g., ethyl glycidyl ether) dropwise to the solution of piperazine. | |

| Difficult Product Isolation/Purification | Formation of oily products: The desired product or byproducts may be oils, making crystallization difficult. | Utilize column chromatography for purification. A typical elution system could be a gradient of ethyl acetate in heptane or a similar solvent system.[3] |

| Product is highly water-soluble: If the product has high polarity, extraction from an aqueous phase can be challenging. | Perform multiple extractions with a suitable organic solvent. In some cases, a salt precipitation followed by extraction might be effective. |

Experimental Protocols

Protocol 1: Synthesis via Epoxide Ring-Opening

This protocol is based on the general principles of epoxide opening by amines.

-

Reactant Preparation: In a round-bottom flask, dissolve piperazine (1.2 equivalents) in a suitable solvent such as isopropanol or tetrahydrofuran (THF).

-

Reaction Setup: Place the flask in a controlled temperature bath, set to room temperature.

-

Addition of Electrophile: Slowly add ethyl glycidyl ether (1 equivalent) to the stirred piperazine solution over 1 hour.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 16-24 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess piperazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using an Epihalohydrin Precursor (adapted from related syntheses)

-

Reactant Preparation: Dissolve piperazine (1 equivalent) in an aqueous or alcoholic solvent.

-

Reaction Setup: Maintain the reaction temperature between 25-35°C.[1]

-

Addition of Epihalohydrin: Add epichlorohydrin or epibromohydrin (0.8-0.95 equivalents) to the amine solution at a controlled rate to maintain the desired temperature.[1]

-

Reaction Monitoring: Monitor the reaction for several hours until completion.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1, potentially including an acid-base extraction to remove unreacted amine and byproducts.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway

Caption: General synthetic route for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Caption: Decision tree for troubleshooting low reaction yield.

Diagram 3: Common Side Reaction Pathways

Caption: Potential side reactions in the synthesis.

References

- 1. EP0488767A2 - Process for making epichlorohydrin resins - Google Patents [patents.google.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3497556A - Reaction products of primary alkyl amines and epichlorohydrin - Google Patents [patents.google.com]

- 5. US4054542A - Amine-epichlorohydrin polymeric compositions - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low or no biological activity with their newly synthesized piperazine compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized piperazine compound shows low to no activity in my primary biological assay. What are the potential reasons?

There are several potential reasons for the low bioactivity of a newly synthesized piperazine compound. These can be broadly categorized as issues related to the compound itself, its physicochemical properties, or the experimental assay conditions. A systematic approach to troubleshooting is crucial to identify the root cause.

Potential reasons include:

-

Compound Identity and Purity: The synthesized compound may not be the intended structure, or it could be contaminated with impurities that interfere with the assay or have no activity.

-

Poor Solubility: Piperazine compounds, while often synthesized to improve solubility, can still have poor aqueous solubility, especially with certain substitutions.[1][2][3] If the compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than expected.

-

Compound Instability: The compound may be unstable under the assay conditions (e.g., pH, temperature) or in the presence of biological matrices like plasma or serum.[4][5][6]

-

Unfavorable ADME Properties: For cell-based assays, the compound may have poor membrane permeability and not reach its intracellular target.[7][8] It could also be rapidly metabolized by enzymes present in the cells.

-

Incorrect Stereochemistry: The stereochemistry of substituents on the piperazine ring can significantly impact biological activity.[7] The synthesized compound may be a racemic mixture, with only one enantiomer being active.

-

Assay-related Issues: The issue might lie with the assay itself, such as incorrect assay setup, problems with reagents, or an inappropriate assay for the specific compound class.

A logical workflow for troubleshooting this issue is presented below.

Q2: How do I confirm the identity and purity of my synthesized piperazine compound?

Verifying the chemical identity and purity of your compound is the first and most critical step in troubleshooting. Standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure. The observed shifts and coupling constants should be consistent with the expected structure of the piperazine derivative.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A purity level of >95% is generally required for biological assays. It is advisable to use a method with a gradient of organic solvent to ensure the elution of any potential impurities.

Experimental Protocol: Purity Determination by HPLC

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the piperazine compound in a suitable organic solvent (e.g., DMSO, acetonitrile). Dilute this stock solution to a working concentration of 10-20 µg/mL with the mobile phase.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

Gradient: A typical gradient would be from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

-

-

Analysis: Inject 10-20 µL of the sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Q3: My compound is pure, but I suspect poor solubility is the issue. How can I assess and improve its solubility?

Poor aqueous solubility is a common reason for low bioactivity, as the compound may precipitate in the assay medium.[1][3]

Assessing Solubility:

-

Kinetic Solubility: This is a high-throughput method to estimate solubility. A concentrated stock solution of the compound in DMSO is diluted into the aqueous assay buffer, and the point at which the compound precipitates is determined, often by nephelometry or turbidimetry.

-

Thermodynamic Solubility: This is a more accurate but lower-throughput method. An excess of the solid compound is equilibrated with the assay buffer for an extended period (e.g., 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured by HPLC or UV-Vis spectroscopy.

Improving Solubility:

-

Salt Formation: Piperazine is a basic molecule and can form salts with pharmaceutically acceptable acids, which often have higher aqueous solubility.[1][9]

-

Use of Co-solvents: For in vitro assays, small amounts of co-solvents like DMSO or ethanol can be used, but their concentration should be kept low (typically <1%) as they can affect biological activity.

-

Structural Modification: If solubility issues persist, structural modifications to the piperazine scaffold may be necessary. Adding polar functional groups can enhance aqueous solubility.[10][11]

Data Presentation: Solubility of Piperazine Derivatives

| Compound | Substituent (R) | Kinetic Solubility (µM) in PBS (pH 7.4) |

| 1 | -H | > 200 |

| 2 | -CH₃ | 150 |

| 3 | -C₆H₅ | 25 |

| 4 | -C(O)C₆H₅ | < 5 |

This table presents illustrative data showing how increasing the lipophilicity of the substituent on the piperazine ring can decrease aqueous solubility.

Q4: How can I determine if my piperazine compound is stable under my experimental conditions?

Compound stability is crucial for obtaining reliable biological data.[4][5] Stability should be assessed in both the assay buffer and in the presence of relevant biological matrices if applicable.

Experimental Protocol: Buffer Stability Assay

-

Sample Preparation: Prepare a solution of the piperazine compound in the assay buffer at the final assay concentration.

-

Incubation: Incubate the solution under the same conditions as the biological assay (e.g., 37°C for 24 hours).

-

Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and quench any potential degradation by adding an equal volume of cold acetonitrile. Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

Experimental Protocol: Plasma Stability Assay

-

Sample Preparation: Prepare a solution of the piperazine compound in plasma (human, mouse, or rat, depending on the intended application) at a concentration of 1-10 µM.

-

Incubation: Incubate the plasma solution at 37°C.

-

Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and precipitate the plasma proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet the proteins, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Presentation: Stability of Piperazine Analogs in Human Plasma

| Compound | Substituent on Piperazine | Half-life (t½) in Human Plasma (min) |

| 5 | Phenyl | > 120 |

| 6 | Benzyl | 95 |

| 7 | 4-Methoxyphenyl | 30[4][5] |

This table provides representative data showing how different substituents can affect the metabolic stability of piperazine compounds in plasma.

Q5: For my cell-based assay, how do I know if my compound is getting into the cells?

For compounds targeting intracellular proteins, cell permeability is a prerequisite for bioactivity. Poor permeability can lead to a lack of activity despite high potency against the isolated target.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line is derived from human colon adenocarcinoma and, when grown on a semi-permeable membrane, forms a polarized monolayer that serves as a model of the intestinal epithelium.[12]

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

-

Assay:

-

Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.

-

Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This helps to identify if the compound is a substrate for efflux transporters.

-

-

Analysis: Quantify the compound in the receiving chamber at various time points using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

A high B-A/A-B efflux ratio (>2) suggests that the compound is actively transported out of the cell, which could be a reason for low intracellular concentration and, consequently, low bioactivity.

By systematically addressing these potential issues, researchers can effectively troubleshoot the low bioactivity of their newly synthesized piperazine compounds and gain a better understanding of their structure-activity relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. isaacpub.org [isaacpub.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biosynce.com [biosynce.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

Identifying common side products in the synthesis of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and straightforward synthesis involves the nucleophilic ring-opening of ethyl glycidyl ether with piperazine. This reaction is typically carried out in a suitable solvent, where the nitrogen atom of piperazine attacks the less sterically hindered carbon of the epoxide ring.

Q2: What are the primary reactants and reagents involved?

The key reactants are ethyl glycidyl ether and piperazine. A protic solvent like ethanol or isopropanol is often used to facilitate the reaction. In some cases, a catalyst is not necessary, as piperazine itself is basic enough to promote the reaction.

Q3: What are the most common side products I should be aware of during this synthesis?

The three most prevalent side products are:

-

1,4-bis(3-ethoxy-2-hydroxypropyl)piperazine: Formed by the reaction of two molecules of ethyl glycidyl ether with both nitrogen atoms of a single piperazine molecule.

-

1-Ethoxy-2,3-propanediol: Results from the hydrolysis of ethyl glycidyl ether if water is present in the reaction mixture.

-

Poly(ethyl glycidyl ether): Can form through the homopolymerization of the epoxide starting material, especially at elevated temperatures or in the presence of strong acids or bases.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

| Issue | Potential Cause | Recommended Solution |

| Low yield of the desired mono-substituted product. | Formation of a significant amount of the di-substituted side product, 1,4-bis(3-ethoxy-2-hydroxypropyl)piperazine. | Use a significant molar excess of piperazine (e.g., 5-10 equivalents) relative to ethyl glycidyl ether. This statistical excess favors the mono-alkylation product. |

| Presence of a significant amount of a diol impurity. | Contamination of reactants or solvent with water, leading to the hydrolysis of ethyl glycidyl ether. | Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware. |

| Formation of a viscous, polymeric material in the reaction mixture. | Homopolymerization of ethyl glycidyl ether. | Maintain a moderate reaction temperature (e.g., reflux in ethanol). Avoid the use of strong, non-nucleophilic bases that can catalyze polymerization. |

| Incomplete reaction or slow reaction rate. | Insufficient temperature or reaction time. | Increase the reaction temperature to the reflux temperature of the chosen solvent and monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |

| Difficulty in purifying the final product. | Presence of closely related impurities, such as the di-substituted product and unreacted piperazine. | Utilize column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol/ammonia) to separate the desired product from impurities. Excess piperazine can often be removed by an aqueous workup or by vacuum distillation if volatile enough. |

Experimental Protocol: Synthesis of this compound